TFM Impurity 2

Description

Properties

CAS No. |

1507158-86-2 |

|---|---|

Molecular Formula |

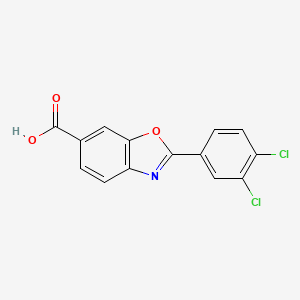

C14H7Cl2NO3 |

Molecular Weight |

308.1 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |

InChI |

InChI=1S/C14H7Cl2NO3/c15-9-3-1-7(5-10(9)16)13-17-11-4-2-8(14(18)19)6-12(11)20-13/h1-6H,(H,18,19) |

InChI Key |

VOIBZDGFELIGPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Routes

This compound is typically generated as a process-related impurity during the synthesis of teriflunomide. The impurity arises from side reactions or incomplete conversions in the synthetic pathway of TFM. The synthesis involves key intermediates such as N-[4-(trifluoromethyl)phenyl]-2-cyanoacetamide and 4-trifluoromethyl aniline, which can lead to the formation of various impurities including Impurity 2.

A representative synthetic scheme for TFM and its impurities involves:

- Starting from 4-(trifluoromethyl)aniline derivatives,

- Reaction with cyano-containing reagents to form cyanoacetamide intermediates,

- Followed by condensation and hydroxy-enamide formation steps.

Impurity 2 is formed either by incomplete reaction or side reactions at the cyano or hydroxy functional groups, resulting in structural analogs of TFM with slight modifications.

Detailed Preparation Procedure

Based on the validated analytical and synthetic data:

- The reaction mixture for TFM synthesis is prepared by mixing 4-(trifluoromethyl)aniline with cyanoacetic acid derivatives under controlled pH and temperature conditions.

- The reaction is typically carried out in an organic solvent such as acetonitrile with a phosphate buffer at pH 3.5 to maintain reaction specificity.

- Impurity 2 forms during the condensation or hydrolysis steps, often isolated by chromatographic separation.

- Purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column at 25°C with a mobile phase gradient of acetonitrile and 0.015 M potassium dihydrogen phosphate buffer.

- The retention time for Impurity 2 is distinct from TFM and other related impurities, allowing for its isolation and characterization.

Analytical Characterization

The preparation is monitored and confirmed by:

- RP-HPLC with UV detection at 210 nm,

- LC-MS for molecular weight confirmation,

- Validation parameters such as specificity, linearity, precision, and accuracy are rigorously tested.

For example, the system suitability test showed relative standard deviations (%RSD) for Impurity 2 peak area below 5%, indicating method precision. The linearity range for Impurity 2 is from 0.025 to 1.25 µg/mL with a correlation coefficient (R²) of 0.999, confirming quantitative reliability.

Data Tables and Research Outcomes

System Suitability and Precision Data

| Parameter | %RSD for Impurity 2 Peak Area |

|---|---|

| Specificity | 2.7% |

| Method Precision | 0.32% |

| Intermediate Precision | 3.08% |

| Linearity | 0.40% |

Table 1: System suitability parameters for TFM and Impurity 2

Linearity and Accuracy Data

| Analyte | Concentration Range (µg/mL) | Linearity Equation | Recovery Range (%) |

|---|---|---|---|

| TFM | 0.06 – 3.252 | Y = 34,669X − 37.00 | 97.61 – 100.39 |

| Impurity 2 | 0.025 – 1.25 | Y = 34,281X − 16.95 | 98.20 – 103.26 |

| TFM Stage-1 | 0.035 – 1.88 | Y = 37,419X + 64.76 | 98.31 – 102.4 |

Table 2: Linearity and accuracy data for TFM and impurities including Impurity 2

Sample Analysis of Related Impurities in TFM Drug Substance

| Sample Batch | Impurity 2 Content (% w/w) | %RSD (Triplicate) |

|---|---|---|

| Batch 1 | 0.02 | <10% |

| Batch 2 | 0.03 | <10% |

| Batch 3 | 0.05 | <10% |

Table 3: Quantitative analysis of Impurity 2 in TFM drug batches

Chemical Reactions Analysis

TFM Impurity 2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .

Scientific Research Applications

TFM Impurity 2, also known as 4-(2,4-dichlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a chemical compound with the molecular formula and a molecular weight of 308.11 g/mol. It has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound serves as a reference material in analytical chemistry. It supports the development and validation of chromatographic methods.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases.

Industry

this compound is used in the development of new materials and as a standard in quality control processes.

Chemical Reactions

This compound participates in several chemical reactions:

- Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

These reactions typically involve organic solvents like methanol, ethanol, and dichloromethane, along with catalysts and bases to facilitate the reactions. The resulting products depend on the specific reagents and conditions used but can include various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of TFM Impurity 2 is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Analytical Comparison

TFM Impurity 2 is compared to structurally analogous impurities using validated RP-HPLC methods. Key parameters include retention time, signal-to-noise (S/N) ratio, and relative standard deviation (RSD):

| Parameter | This compound | Imp-D | TFM Stage-1 | Imp-C |

|---|---|---|---|---|

| Retention Time | 8.2 min | 7.8 min | 9.1 min | 6.5 min |

| S/N Ratio | 14.8:1 | 13.2:1 | 13.8:1 | Not reported |

| % RSD (Peak Area) | <5% | <5% | <5% | <10% |

| LOQ | 0.0096 μg/mL | 0.0033 μg/mL | 0.0051 μg/mL | 0.005 μg/mL |

Data derived from spiked sample analyses and system suitability tests .

Methodological Considerations

Q & A

Basic Research Questions

Q. What analytical methods are standard for identifying and quantifying TFM Impurity 2 in drug substances?

- Methodological Answer : The primary methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace-level detection and nuclear magnetic resonance (NMR) for structural elucidation. Validation parameters (specificity, linearity, accuracy) must adhere to ICH Q2(R1) guidelines to ensure method robustness. Cross-validation with orthogonal techniques like high-resolution mass spectrometry (HRMS) is recommended to confirm impurity identity and purity thresholds .

Q. How are synthesis pathways optimized to minimize the formation of this compound during drug development?

- Methodological Answer : Process parameters (e.g., temperature, catalyst selection, reaction time) should be systematically evaluated using Design of Experiments (DoE) . For instance, reducing oxidative conditions or introducing protective groups in intermediate steps can suppress unwanted byproducts. Post-synthesis purification via crystallization or chromatography is critical, with in-process controls (IPC) to monitor impurity levels at each stage .

Q. What criteria determine the acceptable limits for this compound in pharmaceutical formulations?

- Methodological Answer : Limits are based on ICH Q3A/B thresholds, which consider toxicity data, daily dose, and exposure duration. For genotoxic impurities, a threshold of toxicological concern (TTC, 1.5 µg/day) applies. Analytical method sensitivity must align with these limits, requiring detection capabilities at parts-per-million (ppm) or lower. Justification for limits should include stability studies and forced degradation data .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiling data across studies (e.g., conflicting structural assignments for this compound)?

- Methodological Answer : Conduct systematic comparative analyses using multi-technique approaches:

- Compare fragmentation patterns in HRMS with synthetic reference standards.

- Validate NMR assignments via 2D experiments (e.g., COSY, HSQC) to resolve stereochemical ambiguities.

- Use computational modeling (e.g., density functional theory) to predict spectroscopic properties and reconcile discrepancies. Transparent reporting of raw data and calibration metrics is essential to address reproducibility concerns .

Q. What advanced strategies are employed to detect and characterize low-concentration this compound in complex matrices?

- Methodological Answer :

- Ion mobility spectrometry (IMS) coupled with LC-MS enhances separation of co-eluting impurities.

- Stable isotope labeling improves signal-to-noise ratios in trace analysis.

- Data-independent acquisition (DIA) in mass spectrometry enables untargeted impurity screening with high sensitivity. Method optimization should include matrix effect studies and spike-recovery experiments to validate accuracy in biological or environmental samples .

Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to elucidate the biological impact of this compound?

- Methodological Answer :

- Perform pathway enrichment analysis using metabolomic datasets to identify disrupted biochemical pathways (e.g., oxidative stress markers).

- Correlate proteomic profiles (e.g., upregulated stress-response proteins) with impurity exposure levels.

- Apply network pharmacology models to predict off-target interactions. Data integration platforms like Cytoscape or IPA facilitate cross-omics visualization, but rigorous statistical correction (e.g., Benjamini-Hochberg) is required to minimize false discoveries .

Methodological Considerations for Data Integrity

- Replication Studies : To mitigate fraud or bias, replicate key findings (e.g., impurity quantification) across independent labs. Use blinded sample analysis and pre-registered protocols .

- Open-Ended Data Collection : Include mandatory open-ended survey questions in collaborative studies (e.g., "Describe any anomalies observed during impurity isolation") to capture unanticipated variables .

- Plagiarism Checks : Utilize software like iThenticate to ensure originality in reporting impurity characterization methods, especially when referencing prior art .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.